2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Description
Structurally, it features:
- A 1,3,4-thiadiazole core substituted at position 5 with an o-tolylamino group (2-methylaniline), which introduces steric bulk and modulates electronic properties.
- At position 2 of the thiadiazole, an acetamide moiety is linked to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and bioavailability, while the benzyl ring may influence target binding .
This compound’s design aligns with strategies to optimize kinase inhibition or anticancer activity, as seen in structurally related thiadiazoles .
Properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXDKOIGFIRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:
Synthesis of 1,3,4-Thiadiazole Core: : Begin with the cyclization of thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of o-Tolyl Group: : Amination of the thiadiazole with o-toluidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Acetamide Derivative: : The thiadiazole derivative is then reacted with 3-(trifluoromethyl)benzyl chloride and acetamide in the presence of a base like potassium carbonate under anhydrous conditions.
Industrial Production Methods
Industrial production leverages optimized conditions for scale-up, often involving continuous flow chemistry to ensure consistent quality and yield. Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Hydrogenation reactions can reduce the aromatic rings, typically using catalysts like palladium on carbon.
Substitution: : Electrophilic substitution reactions are common, especially on the benzene rings, using reagents such as halogens or sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Coupling Agents: : EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The primary products are often derivatives of the original compound, modified by the introduction or removal of specific functional groups, which can significantly alter the compound’s chemical properties.
Scientific Research Applications
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has shown promise in several scientific fields:
Chemistry: : Used as a ligand in coordination chemistry for complex formation with metals.
Biology: : Investigated for its potential as an antimicrobial and anticancer agent, owing to its ability to disrupt cellular processes in pathogenic organisms.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Employed as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiadiazole ring is particularly effective in binding to active sites, altering the activity of enzymes and disrupting metabolic pathways. Its trifluoromethylbenzyl group enhances its lipophilicity, facilitating membrane permeability and increasing its efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Activity: The 3-CF₃-benzyl group in the target compound may confer distinct steric and electronic effects compared to 4-CF₃-phenyl analogues (e.g., ). The meta-substitution could alter binding pocket interactions in kinase targets . Benzylthio () vs. o-tolylamino (target): The thioether group in enhances hydrophobicity, whereas the methylaniline in the target may improve π-π stacking with aromatic residues in enzymes .
Melting Points and Stability :
- Compounds with rigid substituents (e.g., benzooxazole in 5k, ) exhibit higher melting points (252–253°C), suggesting stronger crystallinity. The target compound’s melting point is unreported but likely influenced by its flexible 3-CF₃-benzyl group .
Biological Activity Trends: Anticancer Activity: highlights that 4-CF₃-phenyl analogues inhibit cancer cell lines (MDA, PC3, U87), but the target compound’s 3-CF₃-benzyl substitution may shift potency due to altered steric interactions .
Pharmacological Potential and Challenges
- Kinase Inhibition: ’s benzylthio-thiadiazoles inhibit abl/src kinases, suggesting the target compound may share this mechanism if the o-tolylamino group mimics ATP-binding motifs .
- Metabolic Stability: The CF₃ group in the target compound may enhance resistance to oxidative metabolism compared to chlorophenoxy () or ureido () derivatives .
- Toxicity : Benzothiazole-containing analogues () show antiproliferative activity but may face toxicity hurdles, whereas the target compound’s benzyl group could reduce off-target effects .
Biological Activity
The compound 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research findings.
Chemical Structure
- Chemical Name : this compound
- Molecular Formula : C17H19F3N4OS
- Molecular Weight : 373.49 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer properties. The following sections summarize key findings related to its efficacy against various cancer cell lines.
Anticancer Activity
-
In Vitro Cytotoxicity :
- The compound exhibited significant cytotoxic effects against several cancer cell lines. Notably, it demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 acute promyelocytic leukemia cells .
- Comparative studies indicated that derivatives with similar structures showed IC50 values ranging from 0.74 to 10 µg/mL , highlighting the potential of thiadiazole derivatives in cancer treatment .
-
Mechanisms of Action :
- The anticancer activity was linked to cell cycle arrest at the G2/M phase, indicating a disruption in the normal cell division process .
- Additionally, the compound was found to down-regulate matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the thiadiazole ring and substituents on the aromatic rings significantly impacted biological activity:
- Compounds with lipophilic groups or specific heteroatoms exhibited enhanced cytotoxicity .
- The introduction of trifluoromethyl groups was associated with increased potency against certain cancer types .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M Phase Arrest, Down-regulation of MMP2 and VEGFA |
| Compound B | HL-60 | 9.6 | Inhibition of cell proliferation |
| Compound C | HCT116 | 3.29 | Cytotoxicity through apoptosis |
| Compound D | A549 | 0.52 | Selective inhibition of tumor growth |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of thiadiazole derivatives:
- Study on MCF-7 Cells :
- Evaluation Against Multiple Myeloma :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
